Glyceryl 1,3-dipalmitate

Catalog No.
S574725
CAS No.
502-52-3
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl 1,3-dipalmitate

CAS Number

502-52-3

Product Name

Glyceryl 1,3-dipalmitate

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

Synonyms

1,3-Dipalmitin; 1,3-Dipalmitoylglycerin; 1,3-Dipalmitoylglycerol; Glycerol 1,3-Dihexadecanoate; Hexadecanoic Acid, 2-hydroxy-1,3-propanediyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

Neuroscience Research:

  • Studies suggest that glyceryl 1,3-dipalmitate might play a role in protecting neuronal cells from oxidative stress caused by oxygen-glucose deprivation and reperfusion injury.
  • Researchers are investigating its potential in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's.

Drug Delivery Systems:

  • Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), glyceryl 1,3-dipalmitate holds promise as a component in drug delivery systems.
  • Its self-assembling properties allow for the formation of micelles or liposomes, which can encapsulate and deliver drugs to specific targets in the body.

Food Science Research:

  • Glyceryl 1,3-dipalmitate is a naturally occurring component in some plants and food sources.
  • Researchers are investigating its potential applications in food science, such as fat replacers or texturizing agents.

Biomarker Discovery:

  • Studies suggest that glyceryl 1,3-dipalmitate levels might be altered in certain diseases, making it a potential biomarker for disease diagnosis or monitoring.
  • More research is needed to validate its potential as a specific and reliable biomarker.

Glyceryl 1,3-dipalmitate, also known as 1,3-dipalmitin or 1,3-dipalmitoylglycerin, is a type of fat molecule belonging to the class of triglycerides []. It is formed by an esterification reaction between glycerol and two palmitic acid (hexadecanoic acid) molecules [, ]. Triglycerides are the main form of energy storage in animals and plants []. Glyceryl 1,3-dipalmitate has been investigated in scientific research for various purposes, including its potential biological activities and use as a standard reference compound in lipid analysis [].


Molecular Structure Analysis

Glyceryl 1,3-dipalmitate has a three-carbon glycerol backbone with two palmitic acid chains esterified to the 1st and 3rd carbon positions (hence the 1,3- designation). Each palmitic acid chain is a long, straight hydrocarbon chain with a terminal carboxylic acid group. The key features of this structure include:

  • Hydrophobic tails: The long hydrocarbon chains of the palmitic acid residues are nonpolar and hydrophobic, making the molecule insoluble in water but soluble in organic solvents [].
  • Ester linkages: The ester bonds between the glycerol backbone and the palmitic acid chains are susceptible to hydrolysis by enzymes like lipases, which play a crucial role in fat digestion [].
  • Chirality: Although the overall molecule is achiral (not optically active) due to symmetrical placement of the palmitic acid chains, the glycerol backbone itself is chiral [].

Chemical Reactions Analysis

Synthesis

Glyceryl 1,3-dipalmitate can be synthesized in a laboratory setting through an esterification reaction between glycerol and palmitic acid. This reaction can be catalyzed by an acid or enzyme [].

Balanced Chemical Equation:

CH₃(CH₂)₁₄COOH (palmitic acid) + HOCH₂CH(OH)CH₂OH (glycerol) → CH₂(OOCR₁)(CHOH)CH₂(OOCR₂) (glyceryl 1,3-dipalmitate) + H₂O (water)

Where R₁ and R₂ represent the palmitic acid chains (CH₃(CH₂)₁₄CO-).

Decomposition

Glyceryl 1,3-dipalmitate can undergo hydrolysis, breaking down into its constituent parts - glycerol and palmitic acid. This reaction can be facilitated by enzymes like lipases or under strong acidic or basic conditions [].

Other Relevant Reactions

Glyceryl 1,3-dipalmitate may participate in other metabolic reactions within cells, but specific details require further investigation.


Physical And Chemical Properties Analysis

  • Melting point: 63-65 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under normal storage conditions but can hydrolyze over time [].

The specific mechanism of action of glyceryl 1,3-dipalmitate depends on the context of its use. In its biological role, it serves as a storage form of energy. When needed, enzymes break down the ester linkages, releasing the fatty acid chains for cellular energy production through processes like beta-oxidation []. In research settings, it might act as a reference compound for studying other lipids or their interactions.

Glyceryl 1,3-dipalmitate is generally considered non-toxic and non-irritating []. However, as with any organic compound, proper handling practices are recommended to avoid inhalation of dust or prolonged skin contact.

Physical Description

Solid

XLogP3

14

Melting Point

73-74°C

UNII

52PAE2F168

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 20 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26657-95-4
502-52-3

Wikipedia

Glyceryl 1,3-dipalmitate

Use Classification

Cosmetics -> Emollient; Emulsifying

Dates

Modify: 2023-08-15

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